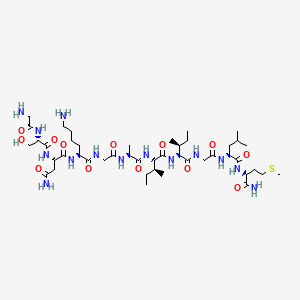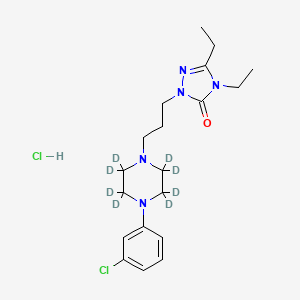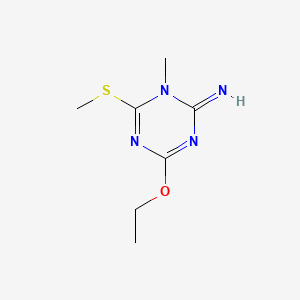
Fusidic Acid Acyl beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fusidic Acid Acyl β-D-Glucuronide is a compound with the molecular formula C37H56O12 and a molecular weight of 692.83 . It is a derivative of Fusidic Acid, a natural tetracyclic triterpene isolated from fungi .
Synthesis Analysis
The synthesis of Fusidic Acid Acyl β-D-Glucuronide involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . The formation of acyl glucuronides could be linked to specific UGT isoform(s) .Chemical Reactions Analysis
Acyl glucuronides, such as Fusidic Acid Acyl β-D-Glucuronide, undergo bioactivation, via transacylation leading to the direct displacement of the glucuronic acid moiety . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .Physical And Chemical Properties Analysis
The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug and thus facilitates excretion in both urine and bile .Applications De Recherche Scientifique
Metabolic Activation and Safety Implications
The metabolic activation of carboxylic acids, including compounds that lead to the formation of fusidic acid acyl beta-D-glucuronide, plays a crucial role in drug safety and efficacy. The process of bioactivation, involving UDP-glucuronosyltransferase-catalyzed conjugation with glucuronic acid, results in the formation of potentially reactive metabolites such as acyl glucuronides. These metabolites are electrophilic species capable of acylating target proteins, which may lead to adverse drug reactions or contribute to the drug's therapeutic effects. Studies have compared the stability, protein-reactivity, target selectivity, and disposition in the liver of acyl glucuronides to those of acyl-CoA thioesters, emphasizing the significance of understanding these metabolites in drug development and safety assessment (Boelsterli, 2002).
Analytical Measurement Challenges
The bioanalysis of acyl glucuronide metabolites, including this compound, presents significant analytical challenges due to their instability in biological matrices. Accurate measurement is critical for assessing the safety and pharmacokinetics of drugs that form acyl glucuronides. Strategies to stabilize these metabolites immediately after sample collection and during analysis are essential for ensuring reliable quantification. This includes optimizing sample pretreatment and employing advanced analytical techniques to minimize breakdown and accurately measure both the acyl glucuronide metabolite and its parent aglycone. Such efforts are crucial for identifying metabolites capable of undergoing hydrolysis, pH-dependent intra-molecular migration, and covalently binding to plasma and tissue proteins, which can contribute to toxicity (Patel, 2019).
Mécanisme D'action
Target of Action
Fusidic Acid Acyl A-D-Glucuronide is a metabolite of the bacteriostatic antibiotic Fusidic Acid . The primary target of Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) from the ribosome .
Mode of Action
Fusidic Acid works by interfering with bacterial protein synthesis. It prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the process of protein synthesis . As a result, bacterial growth is prevented, allowing the immune system to clear the infection .
Biochemical Pathways
The formation of Fusidic Acid Acyl A-D-Glucuronide involves the conjugation of Fusidic Acid with glucuronic acid, a significant metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as 'acyl glucuronides’ .
Pharmacokinetics
The pharmacokinetics of Fusidic Acid Acyl A-D-Glucuronide involves its circulation in plasma prior to being excreted in urine and bile . This process is part of the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These metabolites often demonstrate enhanced pharmacokinetic attributes, including heightened bioavailability and metabolic stability .
Result of Action
The result of the action of Fusidic Acid Acyl A-D-Glucuronide is the prevention of bacterial growth. By inhibiting protein synthesis, the compound helps the immune system clear the infection . It’s worth noting that acyl glucuronides, including fusidic acid acyl a-d-glucuronide, have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions can occur through various mechanisms, potentially contributing to drug toxicity and immune responses .
Action Environment
The action of Fusidic Acid Acyl A-D-Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can pose challenges in assessing their safety . Furthermore, factors such as the bioactivation of carboxylic acid drugs by alternative pathways, acyl glucuronide-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .
Analyse Biochimique
Biochemical Properties
Fusidic Acid Acyl A-D-Glucuronide plays a significant role in biochemical reactions. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are often characterized by transacylation of nucleophilic centers on macromolecules .
Cellular Effects
The effects of Fusidic Acid Acyl A-D-Glucuronide on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids, is particularly noteworthy .
Molecular Mechanism
The molecular mechanism of Fusidic Acid Acyl A-D-Glucuronide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s reactivity is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fusidic Acid Acyl A-D-Glucuronide change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Fusidic Acid Acyl A-D-Glucuronide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fusidic Acid Acyl A-D-Glucuronide is involved in significant metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Fusidic Acid Acyl A-D-Glucuronide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Fusidic Acid Acyl A-D-Glucuronide and its effects on activity or function are significant. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPPWZUNXAAMF-JHNXOOIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)



![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)



